molecular formula C11H15N3O2 B1470199 6-(Azepan-1-yl)pyrimidine-4-carboxylic acid CAS No. 933686-70-5

6-(Azepan-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1470199
CAS No.: 933686-70-5
M. Wt: 221.26 g/mol
InChI Key: ROUWNOLBIHAIGT-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyrimidine-4-carboxylic acid (CAS 933686-70-5) is a high-value chemical scaffold featuring a pyrimidine core substituted with a seven-membered azepane ring and a carboxylic acid functional group . This specific molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery research. The compound is of significant interest for the synthesis of novel molecules with potential pharmacological activity, serving as a key intermediate in the development of therapeutic agents. The structural motifs present in this compound—the azepane ring and the pyrimidine carboxylic acid—are frequently found in compounds investigated as enzyme inhibitors . For instance, structurally related azepane and piperidine derivatives have been explored for their activity against targets such as PAPD5, an RNA polymerase implicated in telomere biology and associated disorders, and as muscarinic M4 receptor agonists for central nervous system conditions . The carboxylic acid group is particularly valuable for further chemical modification, allowing researchers to create amide bonds or other derivatives to explore structure-activity relationships and optimize drug-like properties. This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Properties

IUPAC Name

6-(azepan-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWNOLBIHAIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201456
Record name 6-(Hexahydro-1H-azepin-1-yl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933686-70-5
Record name 6-(Hexahydro-1H-azepin-1-yl)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933686-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Hexahydro-1H-azepin-1-yl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's structure, which includes an azepane ring and a pyrimidine moiety, positions it favorably for various biological activities. The azepane ring enhances its ability to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have identified 6-(Azepan-1-yl)pyrimidine-4-carboxylic acid as a potential inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a target implicated in several cancers. Inhibition of SHP2 can disrupt signaling pathways that promote tumor growth, making this compound a promising candidate for cancer therapies .

Key Findings:

  • Inhibition of SHP2 : The compound has shown high selectivity and potency in inhibiting SHP2 activity, which is crucial for the proliferation of cancer cells .
  • Safety Profile : Compared to other known SHP2 antagonists, it exhibits a favorable safety profile with reduced cardiotoxicity risks .

Interaction with Biological Targets

The compound's interaction with SHP2 affects downstream signaling pathways such as ERK/MAPK, which are essential for cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods that enhance yield and reduce purification steps. Modifications to the azepane or pyrimidine components can lead to derivatives with improved biological activity.

Synthesis Methods:

  • Reactions : Employing specific reagents and conditions tailored to modify the azepane or pyrimidine rings can optimize the compound's efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Cancer Treatment Studies

Research has shown that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Pharmacological Studies

Preliminary interaction studies indicate that modifications to the azepane ring can enhance binding affinity to target proteins, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Key Observations :

  • Azepane vs. Piperidine : Azepane’s larger ring size may enhance lipophilicity and membrane permeability compared to piperidine derivatives but could reduce metabolic stability .
  • Halogenated Derivatives : Chlorine or fluorine substituents (e.g., in 6-(3-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid) improve electrophilic reactivity, facilitating cross-coupling reactions in synthesis .
  • Aromatic vs.

Physicochemical Properties

Property This compound 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
Solubility Likely moderate in DMSO/THF Soluble in DMSO (per sample solution data) Low (requires dichloromethane for reactions)
Stability Stable at RT (estimated) Store at RT Sensitive to hydrolysis (safety data)
Boiling Point Not available Not reported Not reported

Notable Trends:

  • Carboxylic acid derivatives with bulky substituents (e.g., acetylpiperidine) often exhibit lower aqueous solubility but better stability in organic solvents .
  • Methoxycarbonyl groups (CAS 612088-38-7) reduce acidity compared to unmodified carboxylic acids, altering reactivity in amide bond formation .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably functionalized pyrimidine precursor, such as pyrimidine-4,6-dicarboxylic acid or its derivatives, followed by selective substitution at the 6-position with an azepane ring. The carboxylic acid group at the 4-position is preserved or introduced via oxidation or hydrolysis steps.

Preparation of Pyrimidine-4,6-dicarboxylic Acid Intermediate

A key intermediate in the synthesis is pyrimidine-4,6-dicarboxylic acid, which can be prepared by oxidation of 2,6-dimethylpyrimidine using potassium permanganate under controlled conditions:

Step Reaction Conditions Yield Notes
Oxidation of 2,6-dimethylpyrimidine with KMnO4 in water at 75–80°C for 3 hours Stirred hot solution, followed by filtration and acidification to pH 2-3 Moderate (e.g., 20%) Produces crude pyrimidine-4,6-dicarboxylic acid, which can be purified by recrystallization or chromatography

This oxidation step is critical to introduce carboxyl groups at both the 4- and 6-positions of the pyrimidine ring.

Selective Functionalization at the 6-Position with Azepane

To install the azepane substituent at the 6-position, the following approach is employed:

  • Conversion of the 6-carboxylic acid group to an activated intermediate, such as an acid chloride, using reagents like thionyl chloride.
  • Nucleophilic substitution of the acid chloride with azepane (a seven-membered nitrogen-containing heterocycle) to form the corresponding amide or amine derivative.
Step Reaction Conditions Yield Notes
Treatment of pyrimidine-4,6-dicarboxylic acid with thionyl chloride at 85°C for 2 hours to form acid chloride Followed by reaction with azepane under stirring at 0°C to room temperature Moderate to good (up to 49%) The reaction mixture is worked up by extraction and crystallization to isolate the product

This method allows for selective substitution at the 6-position while preserving the 4-carboxylic acid group.

Purification and Characterization

Purification of 6-(Azepan-1-yl)pyrimidine-4-carboxylic acid is typically achieved by:

  • Recrystallization from suitable solvents (e.g., ethyl acetate and heptane mixtures).
  • Chromatographic techniques such as column chromatography using petroleum ether and ethyl acetate gradients.

Characterization data commonly include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.
  • Mass spectrometry (MS) to verify molecular weight.
  • High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Oxidation of 2,6-dimethylpyrimidine 2,6-dimethylpyrimidine KMnO4, NaOH, HCl 75–80°C, 3 h ~20% Formation of pyrimidine-4,6-dicarboxylic acid intermediate
Conversion to acid chloride and substitution with azepane Pyrimidine-4,6-dicarboxylic acid Thionyl chloride, azepane, triethylamine 85°C (2 h) + 0°C to RT Up to 49% Selective substitution at 6-position with azepane
Cyclization approach (less detailed) Azepane derivative and pyrimidine precursors Cyclization reagents Variable Not specified Direct introduction of azepane during pyrimidine ring formation

Research Findings and Optimization Notes

  • The oxidation step using potassium permanganate requires careful control of temperature and pH to optimize yield and minimize over-oxidation or degradation.
  • The use of thionyl chloride for acid chloride formation is effective but requires careful handling due to its reactivity and potential side reactions.
  • Triethylamine or other bases are essential to neutralize the acid generated during substitution reactions and to drive the reaction to completion.
  • Purification by crystallization and chromatography is necessary to obtain high purity material suitable for further applications.
  • Alternative methods involving cyclization can streamline synthesis but may require more complex precursor preparation.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for preparing 6-(Azepan-1-yl)pyrimidine-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation of azepane derivatives with pyrimidine precursors, followed by cyclization. Key catalysts include palladium or copper-based systems (e.g., Pd/C or CuI), and solvents such as DMF or toluene. Reaction optimization should focus on temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via reverse-phase HPLC or column chromatography is recommended to achieve >95% purity. For structural confirmation, cross-validate intermediates using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and azepane ring integration.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimerization).
  • HPLC-MS : Quantify purity and detect trace impurities.
  • FTIR : Verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    Cross-reference spectral data with NIST Chemistry WebBook entries for pyrimidine-carboxylic acid analogs .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid incompatible materials (strong oxidizers, bases) and validate waste disposal via institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. Molecular docking (AutoDock Vina, Schrödinger) can simulate interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays (IC₅₀, Ki) and correlate with structural modifications (e.g., azepane ring substitution) .

Q. How can contradictions in reported solubility or reactivity data be resolved?

  • Methodological Answer : Reproduce experiments under standardized conditions (solvent, pH, temperature). Use high-purity solvents (HPLC-grade) and control humidity (e.g., anhydrous DMSO for solubility tests). Cross-check crystallographic data (Cambridge Structural Database, CSD) to identify polymorphic variations or protonation states that may affect reactivity .

Q. What strategies optimize bioactivity through structural modifications of the pyrimidine-azepane scaffold?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrimidine C2 position to enhance binding affinity.
  • Azepane Ring Modifications : Replace azepane with smaller rings (piperidine) or incorporate heteroatoms (N,O) to modulate lipophilicity.
  • Carboxylic Acid Bioisosteres : Test tetrazole or sulfonamide replacements to improve metabolic stability.
    Validate via SAR studies using enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can analytical methods be developed to detect trace degradation products in stability studies?

  • Methodological Answer : Employ forced degradation (heat, light, pH extremes) followed by UPLC-QTOF-MS to identify degradation pathways (e.g., decarboxylation, ring-opening). Optimize gradient elution (ACN/0.1% TFA) for baseline separation. Quantify degradation products using external calibration curves and validate method precision (RSD <2%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Azepan-1-yl)pyrimidine-4-carboxylic acid
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6-(Azepan-1-yl)pyrimidine-4-carboxylic acid

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